8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one
Description
8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound featuring a benzoxazinone core (a fused benzene and oxazinone ring) with a bromine substituent at position 8 and two methyl groups at position 2. This scaffold is notable for its bioactivity, including roles as a precursor in synthesizing enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
8-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-3-4-6(11)8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPVSNYNICRCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619183 | |
| Record name | 8-Bromo-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-73-7 | |
| Record name | 8-Bromo-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the amine group on the β-keto ester’s carbonyl carbon, followed by cyclization and dehydration. Ethyl acetoacetate (CH₃COCH₂COOEt) or its dimethyl variant is typically employed to introduce the 2,2-dimethyl substituents. For example:
Starting Materials :
- 2-Amino-5-bromophenol
- Ethyl 3-oxo-2,2-dimethylpropanoate (or analogous β-keto ester)
Conditions :
- Solvent: Toluene or acetic acid
- Catalyst: p-Toluenesulfonic acid (PTSA) or sulfuric acid
- Temperature: Reflux (110–120°C)
- Duration: 6–12 hours
The reaction yields the target compound after purification via column chromatography or recrystallization.
Challenges and Optimization
- Regioselectivity : The bromine’s position is fixed in the precursor, ensuring correct substitution.
- Byproducts : Incomplete cyclization may yield open-chain intermediates, necessitating rigorous purification.
- Yield Improvement : Using excess β-keto ester and dehydrating agents (e.g., molecular sieves) enhances conversion rates.
Bromination of Pre-Formed Benzoxazinones
An alternative approach involves introducing bromine into a pre-assembled 2,2-dimethyl-4H-benzooxazin-3-one. This method is less common due to the electron-donating methyl groups, which deactivate the aromatic ring toward electrophilic substitution.
Electrophilic Bromination Strategy
- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid (e.g., FeBr₃).
- Conditions :
- Solvent: Dichloromethane or chloroform
- Temperature: 0–25°C
- Duration: 2–4 hours
This method requires precise control to avoid over-bromination or ring degradation. The bromine typically occupies the para position relative to the oxygen atom, consistent with the target compound’s structure.
Limitations
- Low Reactivity : Methyl groups at position 2 direct bromination to less activated positions, reducing efficiency.
- Side Reactions : Competing oxidation or demethylation may occur under harsh conditions.
Multi-Step Synthesis via Protected Intermediates
Recent advances employ protective groups to enhance regiocontrol and yield. For instance, the p-methoxybenzyl (PMB) group shields reactive sites during cyclization.
Stepwise Procedure:
- Protection :
- 2-Amino-5-bromophenol is treated with PMBCl in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB).
- Cyclization :
- The protected amine reacts with a β-keto ester under acidic conditions.
- Deprotection :
- PMB removal via hydrogenolysis or acidic hydrolysis yields the final product.
Advantages
- Improved solubility of intermediates.
- Reduced side reactions during cyclization.
Chemical Reactions Analysis
8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one has been investigated for its potential therapeutic applications. A notable study published in Bioorganic and Medicinal Chemistry Letters highlighted its role as an inhibitor of specific enzymes involved in disease processes. The compound's ability to interact with biological targets makes it a candidate for drug development.
Case Study: Enzyme Inhibition
- Reference: Zhao et al. (2007) demonstrated that derivatives of this compound exhibit inhibitory activity against certain protein targets, suggesting potential use in treating diseases such as cancer or bacterial infections.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.
Applications in Synthesis:
- Intermediate for Synthesis: It is used as an intermediate in synthesizing other complex organic molecules.
- Functionalization: The bromine atom can be substituted or modified to create derivatives with enhanced biological activity or different chemical properties.
Material Science
Recent research has explored the use of this compound in the development of new materials. Its chemical properties make it suitable for applications in polymers and coatings.
Potential Applications:
- Polymer Additives: Incorporation into polymer matrices to enhance mechanical properties.
- Coatings: Development of protective coatings that utilize the compound's stability and reactivity.
Mechanism of Action
The mechanism of action of 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities . The compound can also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituent positions, halogenation, and functional groups:
Notes:
- Positional isomerism (e.g., bromine at C6 vs. C8) alters electronic distribution and steric effects, impacting reactivity .
- Substitution with fluorine (a smaller, electronegative atom) enhances metabolic stability compared to bromine .
- Amino groups introduce hydrogen-bonding capability, influencing solubility and target interactions .
Physicochemical Properties
- Molecular Weight: The target compound (C₉H₈BrNO₂) has a molecular weight of 256.07 g/mol. Derivatives with methylsulfonyl groups (e.g., 8-Bromo-2,2-dimethyl-6-(methylsulfonyl)- analog) exhibit higher molecular weights (~334.18 g/mol) and reduced solubility in polar solvents .
- Melting Points : Brominated derivatives generally have higher melting points (e.g., 6,8-dibromo-4H-benzo[1,4]oxazin-3-one melts at ~200°C) due to increased van der Waals interactions .
Key Insights :
Biological Activity
8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects based on diverse research findings.
- IUPAC Name : this compound
- Chemical Formula : C10H10BrNO2
- CAS Number : 688363-73-7
- Molecular Weight : 242.10 g/mol
Antibacterial Activity
Research has shown that compounds similar to 8-bromo derivatives exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives can have MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and P. aeruginosa .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
| Compound C | S. typhi | 45 | 30 |
| Compound D | K. pneumoniae | 55 | 19 |
Anticancer Activity
The anticancer properties of 8-bromo derivatives have been explored in various studies:
- Cell Lines Tested : The compound has been tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- Effects on Cell Viability : Research indicates that treatment with the compound leads to a significant decrease in cell viability and induces apoptosis in cancer cells .
Case Study: MCF-7 Cells
In a study involving MCF-7 cells:
- LDH Release : The lactate dehydrogenase (LDH) levels were significantly elevated in treated cells compared to controls, indicating cytotoxicity.
- Cell Cycle Arrest : A marked increase in cells in the S phase was observed, suggesting that the compound may halt the cell cycle and promote apoptosis .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented:
- Cytokine Inhibition : Compounds structurally related to 8-bromo derivatives showed inhibition of pro-inflammatory cytokines like TNF-α and IL-6. In one study, certain derivatives exhibited up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .
The biological activity of this compound is thought to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammation and tumor progression.
- Cellular Pathways : It likely affects signaling pathways related to apoptosis and cell proliferation.
Q & A
Q. Basic Characterization
- FT-IR : A strong carbonyl (C=O) stretch at ~1705 cm⁻¹ and C-Br vibration at ~528 cm⁻¹ confirm the oxazinone ring and bromine substitution .
- ¹H NMR : Peaks at δ 2.51 (s, 6H) correspond to the dimethyl groups, while aromatic protons (δ 7.39–8.11) validate the benzo ring .
Advanced Analysis
High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in regiochemistry. For example, NOE experiments can distinguish between 6- and 8-bromo isomers .
What strategies are effective for functionalizing the benzoxazinone core at the 8-position?
Basic Functionalization
Electrophilic aromatic substitution (EAS) is limited due to electron-withdrawing effects of the oxazinone ring. Bromination typically requires directing groups or prior activation (e.g., nitration followed by reduction) .
Advanced Approaches
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables C–C bond formation at the 8-position. For instance, coupling with arylboronic acids introduces aryl groups, though steric hindrance from the 2,2-dimethyl substituents may reduce efficiency .
How does this compound perform in pharmacological assays?
Basic Biological Screening
Derivatives of this scaffold show antibacterial and anthelmintic activity. For example, quinazolinone analogs inhibit E. coli (MIC: 12.5 µg/mL) and S. aureus (MIC: 25 µg/mL) via topoisomerase II inhibition .
Advanced SAR Studies
The bromine atom enhances lipophilicity, improving membrane permeability, while the dimethyl groups stabilize the oxazinone ring against metabolic degradation. Substitution at the 8-position with electron-withdrawing groups (e.g., nitro) increases potency but may reduce solubility .
What mechanistic insights explain the formation of by-products during synthesis?
Basic By-Product Identification
Common by-products include acetylated intermediates (from incomplete cyclization) and di-brominated isomers (due to excess Br₂). TLC and HPLC-MS help identify these impurities .
Advanced Mechanistic Analysis
DFT calculations reveal that the electron-deficient C-6 position is more susceptible to bromination than C-8 under acidic conditions. Kinetic control favors C-6 bromination, while thermodynamic control (prolonged heating) shifts selectivity to C-8 .
How can researchers optimize reaction conditions to minimize di-brominated impurities?
Basic Optimization
Controlling bromine stoichiometry (1.1 eq.) and reaction time (≤2 hours) reduces di-substitution. Low-temperature (0–5°C) bromination in DCM improves selectivity .
Advanced Catalysis
Using Lewis acids like FeCl₃ directs bromination to the 8-position by stabilizing transition states. However, catalyst loading >5% may promote ring-opening side reactions .
How do contradictory spectral data for similar benzoxazinones arise, and how can they be resolved?
Case Study: Dimethyl Group Confirmation
In some studies, ¹H NMR signals for dimethyl groups split into multiplets due to restricted rotation. Variable-temperature NMR (VT-NMR) at 60°C coalesces these peaks into singlets, confirming free rotation .
Advanced Resolution
Contradictions in carbonyl IR stretches (1650–1750 cm⁻¹) may arise from polymorphism. DSC analysis identifies crystalline vs. amorphous forms, which affect spectral profiles .
What computational tools predict the bioactivity of this compound derivatives?
Basic QSAR Models
Molecular docking (AutoDock Vina) predicts binding affinity to bacterial gyrase. Lipinski’s Rule of Five evaluates drug-likeness, with logP <5 and molecular weight <500 Da being optimal .
Advanced MD Simulations
Steered molecular dynamics (SMD) simulations assess binding stability. For example, derivatives with 8-nitro substituents show stronger hydrogen bonding to E. coli DNA gyrase than bromo analogs .
What regioselective strategies are available for modifying the benzoxazinone ring?
Basic Regioselectivity
Electron-rich positions (C-6 and C-8) are more reactive. Bromination at C-8 is favored under radical conditions (NBS, AIBN), while C-6 reacts via electrophilic pathways .
Advanced Directed Metalation
Using a directing group (e.g., pivaloyl at C-7) enables lithiation at C-8, followed by quenching with electrophiles like CO₂ to introduce carboxylic acid groups .
How does the stability of this compound vary under acidic/basic conditions?
Basic Stability Assessment
The oxazinone ring hydrolyzes in strong acids (HCl, >1M) to form anthranilic acid derivatives. In bases (NaOH, pH >10), ring-opening produces amide intermediates .
Advanced Degradation Studies
LC-MS identifies degradation products: under pH 7.4 (simulated physiological conditions), the compound remains stable for 24 hours, making it suitable for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
